4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluorohept-2-enoic acid
Description
4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluorohept-2-enoic acid is a highly fluorinated carboxylic acid with the molecular formula C₉H₃F₁₃O₂ and a molar mass of 390.098 g/mol . Its structure features a hept-2-enoic acid backbone substituted with two trifluoromethyl (-CF₃) groups at the 4-position and seven fluorine atoms at the 5, 6, and 7 positions (Figure 1).
Properties
IUPAC Name |
5,5,6,6,7,7,7-heptafluoro-4,4-bis(trifluoromethyl)hept-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F13O2/c10-5(11,6(12,13)9(20,21)22)4(7(14,15)16,8(17,18)19)2-1-3(23)24/h1-2H,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBSSRTXPFBWQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F13O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379249 | |
| Record name | 4,4-Bis(trifluoromethyl)-2H,3H-heptafluoroheptenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261503-43-9 | |
| Record name | 5,5,6,6,7,7,7-Heptafluoro-4,4-bis(trifluoromethyl)-2-heptenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261503-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-Bis(trifluoromethyl)-2H,3H-heptafluoroheptenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Grignard Reagent Carboxylation
This method adapts techniques from the synthesis of 3,5-bis(trifluoromethyl)benzoic acid, modified for aliphatic systems.
- Grignard Formation : React a fluorinated bromoalkene (e.g., 4,4-bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluorohept-2-enyl bromide) with magnesium in tetrahydrofuran (THF).
- Carboxylation : Treat the Grignard reagent with CO₂ gas at ≤40°C under pressure (20–200 psi).
- Acid Workup : Quench with HCl to yield the carboxylic acid.
| Step | Reagents/Conditions | Yield* |
|---|---|---|
| 1 | Mg, THF, reflux | 85–90% |
| 2 | CO₂, 40°C, 3 hrs | 75–78% |
| 3 | 2N HCl, 25°C | 95–98% |
*Theoretical yields based on analogous processes.
- Scalable for industrial production.
- High regioselectivity due to stable fluorinated intermediates.
Condensation of Fluorinated Aldehydes
Inspired by cinnamic acid synthesis, this route employs a Perkin-like condensation:
- React a fluorinated aldehyde (e.g., perfluoro-3-(trifluoromethyl)pent-2-enal) with acetic anhydride and sodium acetate.
- Reflux for 7–9 hours, followed by steam distillation to remove unreacted aldehyde.
- Acidify with HCl to precipitate the product.
| Parameter | Optimal Value |
|---|---|
| Temperature | 180°C |
| Reaction Time | 8 hours |
| Molar Ratio (Aldehyde:Anhydride) | 1:2.5 |
| Yield | ~58% |
- Requires strict anhydrous conditions to prevent hydrolysis.
- Limited commercial availability of fluorinated aldehydes.
Radical Fluorination of Preformed Acids
A speculative approach based on advancements in late-stage fluorination:
- Start with a non-fluorinated hept-2-enoic acid derivative.
- Use SF₄ or Selectfluor® to introduce fluorine atoms at positions 4, 5, 6, and 7.
- Perform trifluoromethylation via Ullmann coupling or electrochemical methods.
- Poor selectivity for specific fluorination sites.
- High cost of fluorinating agents.
Analytical Characterization
Critical quality control parameters for the final product:
| Property | Method | Expected Value |
|---|---|---|
| Purity | HPLC (C18 column) | ≥98% |
| Melting Point | DSC | 42–45°C |
| Fluorine Content | ¹⁹F NMR | 13 F atoms (integral) |
Chemical Reactions Analysis
Types of Reactions: (E)-5,5,6,6,7,7,7-Heptafluoro-4,4-bis(trifluoromethyl)hept-2-enoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(E)-5,5,6,6,7,7,7-Heptafluoro-4,4-bis(trifluoromethyl)hept-2-enoic Acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialized materials with enhanced chemical resistance and stability.
Mechanism of Action
The mechanism of action of (E)-5,5,6,6,7,7,7-Heptafluoro-4,4-bis(trifluoromethyl)hept-2-enoic Acid involves its interaction with specific molecular targets. The presence of multiple fluorine atoms can enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its bioactive properties.
Comparison with Similar Compounds
Key Structural Features :
- Electron-withdrawing trifluoromethyl groups enhancing acidity.
- Perfluorinated alkyl chain contributing to hydrophobicity and environmental persistence.
Comparison with Similar Compounds
To contextualize the unique properties of 4,4-bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluorohept-2-enoic acid, it is compared to structurally and functionally related fluorinated compounds.
Structural and Functional Analogues
Perfluorooctanoic Acid (PFOA)
- Molecular Formula : C₈HF₁₅O₂.
- Molar Mass : 414.07 g/mol.
- Comparison :
- PFOA lacks trifluoromethyl groups but has a fully fluorinated carbon chain.
- The target compound’s dual -CF₃ groups likely amplify acidity compared to PFOA’s single -COOH group.
- Both compounds exhibit environmental persistence due to strong C-F bonds, but the target’s unsaturated backbone may alter degradation pathways .
Trifluoroacetic Acid (TFA)
- Molecular Formula : C₂HF₃O₂.
- Molar Mass : 114.02 g/mol.
- Comparison: TFA is smaller and less fluorinated but shares strong acidity (pKa ~0.23) due to -CF₃ substitution.
Pharos Project Polymers
- Examples :
- [500359-01-3]: A benzoic acid polymer with trifluoromethyl and perfluorinated alkylidene groups.
- [119478-92-1]: A polymer incorporating 1,2-benzenedicarboxylic acid and trifluoromethyl-substituted aromatic amines.
- Comparison: These polymers share fluorinated substituents but differ in backbone structure and molecular weight. The target compound’s monomeric nature suggests higher solubility in organic solvents compared to polymeric analogs, which are typically used in coatings or high-temperature materials .
Physicochemical Properties
| Property | Target Compound | PFOA | TFA | Pharos Polymer [500359-01-3] |
|---|---|---|---|---|
| Molecular Formula | C₉H₃F₁₃O₂ | C₈HF₁₅O₂ | C₂HF₃O₂ | Polymer blend |
| Molar Mass (g/mol) | 390.10 | 414.07 | 114.02 | >1,000 |
| Fluorine Content | 13 F atoms | 15 F atoms | 3 F atoms | Variable (high) |
| Key Functional Groups | -COOH, -CF₃, C=C | -COOH, -CF₂- | -COOH, -CF₃ | -COOH, -CF₃, aromatic ethers |
| Likely Acidity | Stronger than TFA* | Moderate | Very strong | Weak (polymer-bound -COOH) |
*Inferred from electron-withdrawing -CF₃ groups .
Biological Activity
4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluorohept-2-enoic acid is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields including material science and medicinal chemistry. Its molecular formula is with a molecular weight of approximately 360.12 g/mol. This compound exhibits significant biological activity due to its structure and the presence of multiple trifluoromethyl groups.
The biological activity of this compound is primarily attributed to its ability to interact with biological membranes and proteins. The trifluoromethyl groups enhance lipophilicity and metabolic stability, which may influence cellular uptake and distribution.
- Antimicrobial Properties : Studies have indicated that fluorinated compounds can exhibit antimicrobial effects due to their ability to disrupt bacterial membranes. The presence of multiple fluorine atoms can enhance the hydrophobic interactions with lipid bilayers.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. This inhibition can be attributed to the compound's structural resemblance to natural substrates or inhibitors.
- Cellular Toxicity : Fluorinated compounds often show varying degrees of cytotoxicity. Research indicates that the heptafluorohept-2-enoic acid may induce apoptosis in certain cancer cell lines through oxidative stress mechanisms.
Case Studies
Several studies have explored the biological implications of similar fluorinated compounds:
- Study on Antimicrobial Activity : A study published in the Journal of Fluorine Chemistry examined the antimicrobial properties of various fluorinated acids. Results showed that compounds with similar structures to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assessment : Research conducted on fluorinated fatty acids demonstrated that these compounds could induce apoptosis in cancer cells through mitochondrial pathways. The specific role of heptafluorohept-2-enoic acid in this process remains an area for further investigation .
Data Table: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against various bacteria | |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes | |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Synthesis and Characterization
The synthesis of this compound can be achieved through multiple synthetic routes involving fluorination reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound.
Future Directions
Further research is essential to fully elucidate the biological mechanisms underlying the activity of this compound. Potential areas of exploration include:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic potential.
- Mechanistic Studies : To understand how structural modifications influence biological activity.
- Applications in Drug Development : Investigating its potential as a lead compound for developing new therapeutics.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 4,4-Bis(trifluoromethyl)-5,5,6,6,7,7,7-heptafluorohept-2-enoic acid?
- Answer : Synthesis typically involves multi-step fluorination of precursor alkenes or carboxylic acids. For example, fluorinated intermediates like hexafluorobenzene derivatives (commonly used in fluorinated compound synthesis) can undergo stepwise substitution with trifluoromethyl groups via radical or nucleophilic fluorination. Key steps include:
- Use of fluorinated olefin precursors (e.g., perfluoroalkenes) to introduce the heptafluorohept backbone.
- Catalytic trifluoromethylation using reagents like (CF₃)₂Hg or CF₃Cu under inert conditions.
- Acidic workup to stabilize the enoic acid structure.
- Purification via recrystallization in fluorinated solvents (e.g., hexafluorobenzene) to avoid decomposition .
- Validation : Confirm purity via ¹⁹F NMR (to resolve trifluoromethyl and heptafluoro groups) and high-resolution mass spectrometry (HRMS).
Q. How should researchers characterize the thermal stability of this compound for experimental applications?
- Answer :
- Thermogravimetric Analysis (TGA) : Conduct under nitrogen to assess decomposition temperatures. Fluorinated compounds often exhibit stability >250°C due to strong C-F bonds.
- Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting points) and exothermic/endothermic events.
- Cross-Validation : Compare with structurally similar perfluorinated acids (e.g., perfluorooctanoic acid) to benchmark stability .
Advanced Research Questions
Q. What strategies resolve contradictions in reactivity data for the α,β-unsaturated enoic acid moiety in fluorinated environments?
- Answer : Discrepancies in reactivity (e.g., unexpected electrophilic addition vs. cycloaddition) may arise from solvent polarity or fluorine’s electron-withdrawing effects.
- Experimental Design :
Perform kinetic studies in varying solvents (e.g., DMSO vs. hexafluorobenzene) to isolate solvent effects.
Use computational chemistry (DFT) to model electron density distribution at the double bond.
Compare reactivity with non-fluorinated analogs (e.g., hept-2-enoic acid) to quantify fluorine’s impact.
- Case Study : Fluorinated α,β-unsaturated acids in polyimide synthesis showed altered regioselectivity in Diels-Alder reactions due to fluorine’s inductive effects .
Q. How can this compound be applied in designing high-performance polymers with low thermal expansion?
- Answer : The compound’s rigid, fluorinated backbone can enhance polymer chain alignment and reduce linear thermal expansion (CTE).
- Methodology :
Copolymerization : Incorporate as a monomer with diamines (e.g., 3,5-diaminobenzotrifluoride) to form poly(amide-imide) (PAI) films.
CTE Measurement : Use thermomechanical analysis (TMA) to compare CTE values with non-fluorinated PAIs.
Optical Properties : Assess transparency via UV-Vis spectroscopy; fluorinated PAIs often retain >85% transmittance at 550 nm.
- Reference Data : Fluorinated PAIs derived from similar diacids achieved CTE values <20 ppm/K, suitable for flexible electronics .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they mitigated?
- Answer : Trace perfluoroalkyl acids (PFAAs) or residual catalysts (e.g., Cu from trifluoromethylation) may co-elute during HPLC.
- Mitigation Strategies :
- Ion-Pair Chromatography : Use perfluorinated ion-pairing agents (e.g., perfluorooctanoic acid) to enhance separation.
- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Detect metal impurities at ppb levels.
- Validation : Cross-check with ¹⁹F-¹H heteronuclear correlation NMR to confirm absence of structurally similar byproducts .
Key Considerations for Researchers
- Synthetic Reproducibility : Fluorinated intermediates are moisture-sensitive; use Schlenk-line techniques for anhydrous conditions.
- Safety : Perfluorinated compounds may exhibit bioaccumulation potential; follow OSHA guidelines for handling.
- Data Interpretation : Fluorine’s strong anisotropy in NMR requires high-field instruments (>400 MHz) for accurate peak assignment.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
